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molecular formula C11H15NO4S B8787780 methyl 2-(N-methyl-4-methylbenzenesulfonamido)acetate

methyl 2-(N-methyl-4-methylbenzenesulfonamido)acetate

Cat. No. B8787780
M. Wt: 257.31 g/mol
InChI Key: JWPVZOYUZPKCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846707B2

Procedure details

Methyl ester 6 (2.60 g, 10.1 mmol) was dissolved in a 3:1:1 mixture of MeOH-THF—H2O. LiOH.H2O (0.53 g, 12.6 mmol) was added at room temperature and the reaction allowed to stir for 3 h. All solvents were evaporated, apart from water. The remaining aqueous solvent was diluted further and thoroughly washed with ethyl acetate. The aqueous basic aqueous layer was then acidified to pH 2 with 1 M HCl and the product extracted with ethyl acetate. The organic layers were then combined and dried over Na2SO4, filtered and concentrated to afford the title compound. (2.33 g, 95%): δH (400 MHz, CDCl3) 2.43 (s, 3H, CH3), 2.87 (s, 3H, CH3), 3.99 (s, 2H, CH2), 7.32 (d, J=8.0 Hz, 2H, CH), 7.69 (d, J=8.0 Hz, 2H, CH); δC (100 MHz, CDCl3) 21.4, 35.7, 50.6, 127.3, 129.6, 134.8, 143.7, 173.5; LRMS (ES+) calcd for [C10H13NO4S+H] 244.06. found 244.07 [M+H].
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
0.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:13][C:14]([O:16]C)=[O:15])[S:3]([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)(=[O:5])=[O:4].O[Li].O>CO.C1COCC1.O>[CH3:1][N:2]([CH2:13][C:14]([OH:16])=[O:15])[S:3]([C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1)(=[O:4])=[O:5] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC
Name
MeOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C1CCOC1.O
Step Two
Name
LiOH.H2O
Quantity
0.53 g
Type
reactant
Smiles
O[Li].O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All solvents were evaporated, apart from water
ADDITION
Type
ADDITION
Details
The remaining aqueous solvent was diluted further
WASH
Type
WASH
Details
thoroughly washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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